molecular formula C13H11N B13725181 1-Allyl-5-ethynyl-1H-indole

1-Allyl-5-ethynyl-1H-indole

Cat. No.: B13725181
M. Wt: 181.23 g/mol
InChI Key: NQZJQWWHNVHOKF-UHFFFAOYSA-N
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Description

1-Allyl-5-ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features an allyl group at the nitrogen atom and an ethynyl group at the 5-position of the indole ring, making it a unique and interesting molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-Allyl-5-ethynyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions .

Industrial production methods for indole derivatives often involve multi-step processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

1-Allyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated indole derivatives, while nitration can introduce nitro groups at specific positions on the indole ring .

Scientific Research Applications

1-Allyl-5-ethynyl-1H-indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Allyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The exact mechanism of action depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

1-Allyl-5-ethynyl-1H-indole can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

5-ethynyl-1-prop-2-enylindole

InChI

InChI=1S/C13H11N/c1-3-8-14-9-7-12-10-11(4-2)5-6-13(12)14/h2-3,5-7,9-10H,1,8H2

InChI Key

NQZJQWWHNVHOKF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C1C=CC(=C2)C#C

Origin of Product

United States

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